molecular formula C35H46FN3O10 B15191654 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate CAS No. 89011-66-5

1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate

Cat. No.: B15191654
CAS No.: 89011-66-5
M. Wt: 687.8 g/mol
InChI Key: JRANVCPBTSHKCT-VIBDZMCESA-N
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Description

1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzoylpropyl and fluorophenyl intermediates, which are then reacted with piperazine under controlled conditions. The final step involves the formation of the dimaleate monohydrate salt, which is achieved through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Benzoylpropyl)-4-(2-(4-chlorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
  • 1-(2-Benzoylpropyl)-4-(2-(4-bromophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate

Uniqueness

1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

89011-66-5

Molecular Formula

C35H46FN3O10

Molecular Weight

687.8 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-piperidin-1-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrate

InChI

InChI=1S/C27H36FN3O.2C4H4O4.H2O/c1-22(27(32)24-8-4-2-5-9-24)20-29-16-18-30(19-17-29)21-26(31-14-6-3-7-15-31)23-10-12-25(28)13-11-23;2*5-3(6)1-2-4(7)8;/h2,4-5,8-13,22,26H,3,6-7,14-21H2,1H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;2*2-1-;

InChI Key

JRANVCPBTSHKCT-VIBDZMCESA-N

Isomeric SMILES

CC(C(=O)C1=CC=CC=C1)CN2CCN(CC2)CC(N3CCCCC3)C4=CC=C(C=C4)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.O

Canonical SMILES

CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCCC3)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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